DOTA-PEG3-C2-azide

Description

Properties

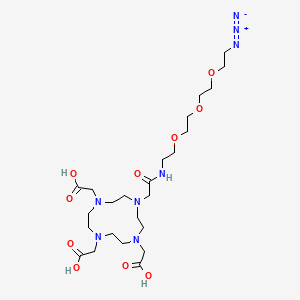

Molecular Formula |

C24H44N8O10 |

|---|---|

Molecular Weight |

604.7 g/mol |

IUPAC Name |

2-[4-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C24H44N8O10/c25-28-27-2-12-41-14-16-42-15-13-40-11-1-26-21(33)17-29-3-5-30(18-22(34)35)7-9-32(20-24(38)39)10-8-31(6-4-29)19-23(36)37/h1-20H2,(H,26,33)(H,34,35)(H,36,37)(H,38,39) |

InChI Key |

BQALWOITVKFAIU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCN=[N+]=[N-])CC(=O)O)CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dota Peg3 C2 Azide

Synthetic Pathways for Macrocyclic DOTA Functionalization

The functionalization of the DOTA macrocycle is a critical first step in the synthesis of DOTA-based bioconjugates. DOTA is a highly stable ligand for various metal ions, but its parent structure must be modified to allow for covalent attachment to linkers and, subsequently, to biomolecules. nih.gov The synthetic challenge lies in selectively modifying one of the four carboxyl groups while leaving the others free for chelation, or in using a protected derivative.

A prevalent strategy involves the use of tri-protected DOTA derivatives, such as DOTA-tris(t-Bu ester). This commercially available intermediate has three of the four carboxylic acid groups protected as tert-butyl esters, leaving a single carboxylic acid free for conjugation reactions. This approach allows for standard solution-phase or solid-phase peptide synthesis (SPPS) coupling methods to attach the DOTA moiety to an amine-functionalized linker. nih.govresearchgate.net

An alternative and efficient methodology is the direct solid-phase synthesis of DOTA onto a resin-bound peptide or linker. nih.gov This method avoids the use of expensive protected DOTA intermediates. The synthesis can be performed in three main steps directly on the solid support:

Acylation of a terminal amino group on the support with an acylating agent like bromoacetic acid. nih.gov

Cyclization with cyclen (1,4,7,10-tetraazacyclododecane), which serves as the macrocyclic precursor to DOTA. nih.gov

Further acylation steps to complete the DOTA structure.

This solid-phase approach is advantageous as it simplifies purification, reduces the need for large excesses of reagents typically required in solution-phase conjugations, and can lead to higher yields of the desired DOTA-functionalized product. nih.gov

Preparation and Modification of Polyethylene (B3416737) Glycol (PEG) Azide (B81097) Intermediates

The preparation of hetero-bifunctional PEG linkers terminating in an azide group is a common requirement for click chemistry applications. The synthesis typically starts from a PEG derivative with a terminal hydroxyl group. A robust and widely used two-step procedure transforms the hydroxyl group into an azide. semanticscholar.orgnih.govresearchgate.net

Activation of the Hydroxyl Group : The terminal hydroxyl group is first converted into a better leaving group. This is commonly achieved by mesylation or tosylation. The reaction involves treating the PEG-alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (Et3N), in an anhydrous solvent like dichloromethane (CH2Cl2). nih.govnih.gov This reaction quantitatively converts the alcohol to its corresponding mesylate or tosylate. nih.gov

Nucleophilic Substitution with Azide : The resulting PEG-mesylate or -tosylate is then reacted with an azide salt, typically sodium azide (NaN3), in a polar solvent like ethanol or dimethylformamide (DMF). semanticscholar.orgnih.gov The azide ion (N3-) displaces the mesylate or tosylate group via an SN2 reaction to yield the desired azide-terminated PEG. This step is often performed under reflux to ensure the reaction goes to completion. semanticscholar.orgnih.gov

The efficiency of these steps is generally high, with reported yields often exceeding 95% for each step. semanticscholar.orgnih.gov

| Step | Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1. Mesylation | mPEG350-OH | Mesyl chloride (MsCl), Triethylamine (Et3N) | Dichloromethane (CH2Cl2) | -10 °C to room temp, 12 h | mPEG350-OMs | 99% | semanticscholar.orgnih.gov |

| 2. Azidation | mPEG350-OMs | Sodium azide (NaN3) | Ethanol | Reflux, 12 h | mPEG350-N3 | 97% | semanticscholar.orgnih.gov |

Chemical Coupling Strategies for DOTA, PEG, and Azide Moieties

The assembly of DOTA-PEG3-C2-azide involves the covalent linkage of the three distinct moieties. A logical synthetic route leverages standard amide bond formation to connect a functionalized DOTA macrocycle to a pre-formed PEG-azide linker.

A common strategy would be:

Synthesize the Linker : Prepare a hetero-bifunctional linker such as Amino-PEG3-C2-azide. This molecule provides a terminal primary amine for coupling to DOTA and a terminal azide for subsequent click reactions. medchemexpress.com

Activate DOTA : Use a mono-functionalized DOTA derivative, like DOTA-tris(t-Bu ester), where the single free carboxylic acid is activated. Activation can be achieved using carbodiimide chemistry, for example, by forming an N-hydroxysuccinimide (NHS) ester (DOTA-NHS-ester). medchemexpress.com

Amide Coupling : React the activated DOTA-NHS-ester with the Amino-PEG3-C2-azide linker. The nucleophilic primary amine of the PEG linker attacks the activated ester of DOTA, forming a stable amide bond.

Deprotection : If a protected DOTA derivative was used, a final deprotection step is required. For tert-butyl esters, this is typically achieved by treatment with a strong acid like trifluoroacetic acid (TFA) to liberate the free carboxylic acids necessary for metal chelation.

This modular approach allows for the efficient and controlled construction of the final this compound compound, ready for purification and subsequent bioconjugation.

Analytical Techniques for Reaction Monitoring and Product Validation in Linker Synthesis

Rigorous analytical characterization is essential to monitor the progress of the synthesis and to validate the structure, identity, and purity of the intermediates and the final product. A suite of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR is a primary tool for confirming structural modifications at each synthetic step. researchgate.net For instance, in the synthesis of PEG-azide, the conversion of the terminal CH2-OH group to CH2-OMs and then to CH2-N3 can be tracked by the appearance and disappearance of characteristic proton signals at distinct chemical shifts. nih.gov 1H NMR also allows for the quantitative determination of the degree of functionalization at the polymer chain ends. nih.gov In cases where terminal proton signals are obscured by the large PEG backbone signal, a "click" reaction can be performed on an aliquot with a suitable alkyne. The resulting triazole adduct has distinct proton signals in the 1H NMR spectrum that are well-resolved from the PEG manifold, enabling accurate quantification of azide incorporation. nih.gov

Mass Spectrometry (MS) : MALDI-TOF MS is particularly useful for analyzing polymers like PEG, providing information on the absolute molecular weight and confirming the successful addition of functional groups. nih.gov For the final, smaller this compound molecule, Electrospray Ionization Mass Spectrometry (ESI-MS) is typically used to confirm the exact molecular weight.

Chromatography :

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is the standard method for assessing the purity of the final product and for its purification. Purity is often reported as a percentage based on the peak area in the HPLC chromatogram. tenovapharma.com

Size Exclusion Chromatography (SEC) : SEC is used to analyze the molecular weight distribution of polymeric intermediates and to detect any unwanted side reactions, such as chain coupling, that would lead to significant changes in molecular weight. researchgate.net

| Analytical Technique | Purpose | Key Information Validated |

|---|---|---|

| 1H NMR Spectroscopy | Structural confirmation and quantification | Presence of specific functional groups (e.g., -OMs, -N3), degree of end-group substitution. nih.govnih.gov |

| Mass Spectrometry (MALDI-TOF, ESI) | Molecular weight determination | Confirmation of covalent modifications and final product mass. nih.gov |

| HPLC | Purity assessment and purification | Quantifies the purity of the final compound. tenovapharma.com |

| SEC | Analysis of polymer size | Detects polymer coupling and confirms molecular weight distribution. researchgate.net |

Radiopharmaceutical Development and Radiochemistry with Dota Peg3 C2 Azide

Chelation Chemistry of DOTA with Radiometal Ions

The core of DOTA-PEG3-C2-azide's function lies in the 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle. DOTA is a highly effective chelator for a wide range of radiometal ions due to its pre-organized structure and multiple donor atoms (four nitrogen atoms and four carboxyl groups). This macrocyclic structure provides a high degree of stability for the resulting radiometal complex, which is crucial for in vivo applications to prevent the release of the radionuclide. researchgate.net

The efficacy of a radiopharmaceutical is heavily dependent on the stability of the complex formed between the chelator and the radiometal. DOTA is renowned for forming complexes with high thermodynamic stability and kinetic inertness. researchgate.net Thermodynamic stability refers to the strength of the bond between the metal and the chelator at equilibrium, while kinetic inertness describes the resistance of the complex to dissociation. Both are critical to minimize the release of the free radiometal in the body, which could lead to off-target toxicity. researchgate.net

The stability of DOTA complexes can vary depending on the radiometal ion. For instance, the Ga³⁺ ion is considered somewhat too small to perfectly fit into the DOTA cavity, which can affect the stability constant. uni-mainz.de Nevertheless, DOTA forms an exceptionally stable complex with Zr⁴⁺. nih.gov Studies comparing DOTA with other chelators like NOTA for copper-64 have shown that NOTA can sometimes offer superior in vivo stability, potentially due to a better size-fit for the Cu(II) ion. nih.govmdpi.com However, DOTA remains the most widely utilized chelator for many radiometals due to its versatility and sufficient stability for numerous applications. nih.gov For gallium, while DOTA has a lower stability constant compared to some linear chelators, its kinetic inertness is often sufficient for imaging applications. uni-mainz.de The introduction of a benzyl group on the DOTA backbone has been shown to enhance the stability of its gallium complex. acs.org

| Radiometal | Complex | Key Stability Findings | Reference |

|---|---|---|---|

| Gallium (Ga) | [Ga(DOTA)]⁻ | Forms a stable complex, though the Ga³⁺ ion is slightly small for the DOTA cavity. Labeling often requires heat. uni-mainz.denih.gov One isomer of a benzyl-DOTA derivative showed higher stability than standard DOTA conjugates. nih.gov | uni-mainz.denih.govnih.gov |

| Copper (Cu) | [Cu(DOTA)]²⁻ | Forms a less stable complex compared to TACN-based chelators like NOTA, which may be due to a less favorable size-fit. nih.govmdpi.com In vivo studies have shown some transchelation from 64Cu-DOTA complexes. nih.gov | nih.govmdpi.com |

| Lutetium (Lu) | [Lu(DOTA)]⁻ | Forms highly stable and kinetically inert complexes, making it ideal for therapeutic applications where the radiopharmaceutical circulates for extended periods. researchgate.net | researchgate.net |

| Zirconium (Zr) | [Zr(DOTA)] | Forms an exceptionally stable complex, making it suitable for immuno-PET applications with long-circulating antibodies. nih.gov | nih.gov |

The choice of radionuclide is dictated by the intended application, whether it be diagnostic imaging or targeted radiotherapy. The DOTA chelator's versatility allows it to be paired with a variety of medically relevant radionuclides. This compound can therefore be used to develop agents for Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and therapy.

Gallium-68 (⁶⁸Ga): A positron emitter (T½ = 68 min), ⁶⁸Ga is widely used for PET imaging. nih.gov Its short half-life is well-suited for imaging small molecules and peptides that clear rapidly from the body. netrf.org The combination of ⁶⁸Ga with DOTA-conjugated peptides, such as in ⁶⁸Ga-DOTATATE, has become a clinical standard for imaging neuroendocrine tumors. radiopaedia.orgintheranostics.com

Indium-111 (¹¹¹In): A gamma emitter (T½ = 2.8 days), ¹¹¹In is used for SPECT imaging. nih.gov Its longer half-life makes it suitable for imaging larger molecules like antibodies, which require several days to accumulate at the target site and clear from the blood. snmjournals.orgsnmjournals.org DOTA is a favored chelator for ¹¹¹In due to the high in vivo stability of the resulting complex. nih.gov

Lutetium-177 (B1209992) (¹⁷⁷Lu): A beta- and gamma-emitter (T½ = 6.7 days), ¹⁷⁷Lu is a leading radionuclide for targeted radiotherapy. nih.gov The beta particles deliver a therapeutic dose to the tumor, while the gamma emissions allow for simultaneous SPECT imaging to monitor biodistribution. The theranostic pairing of ⁶⁸Ga for diagnosis and ¹⁷⁷Lu for therapy, using the same DOTA-conjugated targeting molecule, is a cornerstone of modern nuclear medicine. intheranostics.comopenmedscience.com

Copper-64 (⁶⁴Cu): This radionuclide has unique decay properties, emitting both positrons for PET imaging and beta particles for radiotherapy (T½ = 12.7 hours). nih.govresearchgate.net This dual nature makes ⁶⁴Cu an ideal theranostic agent in its own right. Its half-life is suitable for imaging both smaller molecules and larger proteins like antibodies. nih.govnih.gov

| Radionuclide | Half-Life | Decay Mode | Primary Application | Key Advantage |

|---|---|---|---|---|

| Gallium-68 (⁶⁸Ga) | 68 minutes | β⁺ (Positron) | PET Imaging | Short half-life ideal for imaging molecules with rapid pharmacokinetics. nih.gov |

| Indium-111 (¹¹¹In) | 2.8 days | γ (Gamma) | SPECT Imaging | Longer half-life suitable for imaging antibodies and larger proteins. nih.gov |

| Lutetium-177 (¹⁷⁷Lu) | 6.7 days | β⁻ (Beta), γ (Gamma) | Radiotherapy, SPECT Imaging | Excellent therapeutic properties with simultaneous imaging capability. nih.gov |

| Copper-64 (⁶⁴Cu) | 12.7 hours | β⁺ (Positron), β⁻ (Beta) | PET Imaging, Radiotherapy | Versatile theranostic radionuclide with an intermediate half-life. nih.gov |

Radiochemical Synthesis Protocols Involving this compound

This compound is a bifunctional chelator, meaning it is designed to first be conjugated to a targeting biomolecule (e.g., peptide, antibody, small molecule) via its azide (B81097) group, and then radiolabeled with a metal ion. The PEG3 linker provides spatial separation between the bulky DOTA-radiometal complex and the biomolecule, which can help preserve the biomolecule's binding affinity. It also enhances water solubility and can improve in vivo pharmacokinetics. The azide group is designed for use in "click chemistry," specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a highly efficient and bioorthogonal reaction.

In a direct radiolabeling approach, the this compound is first conjugated to a targeting vector. This DOTA-construct is then incubated with the chosen radionuclide under specific conditions of pH, temperature, and concentration to form the final radiopharmaceutical.

Radiolabeling DOTA with trivalent metals like ⁶⁸Ga, ¹¹¹In, and ¹⁷⁷Lu typically requires acidic conditions (pH 3.5-5.5) and heating (e.g., 80-100°C) to achieve high radiochemical yields in a short time. nih.govnih.gov For example, the synthesis of [⁶⁸Ga]Ga-DOTA-TATE involves heating the reaction mixture to ensure efficient chelation. nih.gov The use of automated synthesis modules is common in clinical settings to ensure standardized and reproducible production of these radiopharmaceuticals. nih.govresearchgate.net After radiolabeling, a purification step, often using a C18 cartridge, may be necessary to remove any unchelated radionuclide. nih.gov

Pretargeting is an advanced strategy that separates the delivery of the targeting molecule from the delivery of the radionuclide. snmjournals.orgaacrjournals.org This approach is particularly advantageous when using targeting molecules with slow pharmacokinetics, such as antibodies. nih.gov The "azide" functional group on this compound makes it ideal for this methodology.

The process involves two steps:

A targeting molecule, modified with a complementary reactive group (e.g., a strained alkyne like dibenzocyclooctyne, DIBO), is administered to the patient. This molecule is allowed to accumulate at the target site (e.g., a tumor) and clear from the bloodstream over a period of hours to days. snmjournals.org

The this compound, radiolabeled with a short-lived radionuclide, is then administered. This small, fast-clearing radiolabeled molecule rapidly circulates, finds the pre-localized targeting molecule, and covalently binds to it via the bioorthogonal azide-alkyne click reaction. snmjournals.orgmdpi.com

Preclinical Assessment of Radiochemical Yield and Stability

Before a radiopharmaceutical can be used in clinical studies, it must undergo rigorous preclinical evaluation. Key parameters assessed are the radiochemical yield and the stability of the final product.

Radiochemical Yield (RCY): This is the percentage of the initial radionuclide that has been successfully incorporated into the DOTA chelator of the final conjugate. High RCYs are desirable to maximize the specific activity and minimize the amount of free radionuclide administered. For DOTA-based radiopharmaceuticals, RCYs are often greater than 95%. nih.gov For instance, experimental radiolabeling of DOTA-MGS5 with gallium-68 resulted in an RCY of at least 95%. nih.gov

Stability: The stability of the radiolabeled conjugate is assessed both in vitro and in vivo.

In vitro stability: The radiopharmaceutical is incubated in various media, such as saline, human serum, or in the presence of a competing chelator like EDTA, to determine if the radionuclide remains chelated over time. nih.govujms.net For example, [¹¹¹In]DOTA-Tz-biAb, a pretargeting construct, showed complete retention of ¹¹¹In even after 72 hours in the presence of a 500-fold molar excess of EDTA. nih.govujms.net

In vivo stability: Animal models are used to study the biodistribution of the radiopharmaceutical. High uptake in organs like the liver or bone can indicate dissociation of the radiometal from the DOTA chelator in vivo. nih.gov For example, comparative studies have shown that ⁶⁴Cu-labeled DOTA conjugates can sometimes exhibit higher liver uptake than NOTA conjugates, suggesting some degree of in vivo dissociation. nih.govnih.gov

| Compound | Radiochemical Yield/Purity | In Vitro Stability Assessment | Key Biodistribution Finding | Reference |

|---|---|---|---|---|

| [⁶⁸Ga]Ga-DOTA-MGS5 | >95% | Stable in formulation for in vitro and in vivo studies. | Favorable in vivo properties observed in biodistribution and dosimetry studies. | nih.gov |

| [¹¹¹In]DOTA-Tz-biAb | Not specified | Complete retention of ¹¹¹In after 72h in 500-fold molar excess of EDTA. nih.govujms.net | High accumulation in liver, spleen, and bone observed in SPECT scans. nih.govujms.net | nih.govujms.net |

| [¹⁷⁷Lu]Lu-DOTA-JR11 | >95% | >93% stable in PBS and mouse serum up to 24h post-incubation. | Higher uptake was noticed in the kidneys, liver and bone for the 225Ac version compared to the 177Lu version. | tudelft.nl |

| [⁶⁴Cu]Cu-DOTA-trastuzumab | Not specified | Slight but significant release of ⁶⁴Cu (2-6%) after 24h in buffer and mouse serum. mdpi.com | PET imaging demonstrated specific uptake in HER2-positive tumors. | mdpi.com |

Applications in Advanced Molecular Imaging Research

Design and Development of Positron Emission Tomography (PET) Imaging Probes

No specific research was found on the use of DOTA-PEG3-C2-azide for the development of PET imaging probes. While the DOTA moiety is commonly used for chelating PET isotopes, studies detailing the radiolabeling and in vivo evaluation of this compound conjugates are not available in the current body of scientific literature.

Strategies for 18F-Radiolabeling of this compound Conjugates

There are no published methods specifically describing the 18F-radiolabeling of this compound conjugates. General strategies for 18F-labeling often involve click chemistry with azide-functionalized molecules, but specific protocols and their outcomes for this particular compound have not been reported.

Optimization of Gallium-68 (68Ga)-Labeled Imaging Agents

While the optimization of 68Ga-labeling for various DOTA-peptides is a significant area of research nih.govnih.govnih.govspringermedizin.deresearchgate.netfrontiersin.org, no studies were identified that specifically focus on the optimization of 68Ga-labeling using the this compound linker.

Research on Copper-64 (64Cu)-Based PET Tracers

Development of Single-Photon Emission Computed Tomography (SPECT) Imaging Agents

There is a lack of specific research on the application of this compound in the development of SPECT imaging agents.

Indium-111 (111In)-Labeled Probe Research

Although 111In is frequently chelated by DOTA for SPECT applications nih.govresearchgate.netujms.netnih.gov, no published research was found that investigates the use of this compound for the creation of 111In-labeled probes.

Exploration of this compound in Magnetic Resonance Imaging (MRI) Contrast Agent Research

The development of gadolinium (Gd)-based MRI contrast agents often employs DOTA and its derivatives, with PEG linkers used to modify pharmacokinetic properties nih.govuwaterloo.cawikipedia.orgmdpi.comresearchgate.net. However, there are no specific studies in the scientific literature that explore the use of this compound in the design and evaluation of MRI contrast agents.

Preclinical Methodologies for Imaging Agent Evaluation (e.g., Biodistribution, Tumor Accumulation, Image Contrast)

The preclinical evaluation of imaging agents derived from the bifunctional chelator this compound is a critical step in establishing their potential for clinical translation. This process involves a series of rigorous in vivo studies to determine the agent's pharmacokinetic profile, targeting efficacy, and imaging characteristics. Methodologies such as biodistribution studies, assessment of tumor accumulation, and quantification of image contrast provide essential data on the agent's behavior and performance. These evaluations are typically conducted in animal models bearing tumors that express the molecular target of interest.

Biodistribution

Biodistribution studies are fundamental to understanding how an imaging agent distributes throughout the body, accumulates in target tissues, and clears from non-target organs. These studies typically involve administering the radiolabeled agent to tumor-bearing animal models and euthanizing them at various time points. Key organs and tissues are then harvested, weighed, and their radioactivity is measured using a gamma counter. The data are expressed as the percentage of the injected dose per gram of tissue (%ID/g), providing a quantitative map of the agent's distribution.

Research on various DOTA-conjugated molecules, often incorporating PEG linkers to improve pharmacokinetics, illustrates typical biodistribution profiles. For instance, studies on a DOTA-conjugated PSMA inhibitor, PSMA-617, revealed a rapid clearance from the kidneys, a critical organ for excretion. The uptake in the kidneys was high at 1 hour post-injection but decreased significantly by 24 hours. researchgate.net Similarly, a Gallium-67 labeled DOTA-minigastrin analog, [⁶⁷Ga]Ga-DOTA-CCK-66, which incorporates a PEG3 linker, showed low uptake in non-target tissues like the liver, pancreas, and blood at 1 hour post-injection. nih.gov This rapid clearance from non-target tissues is crucial for minimizing radiation dose to healthy organs and improving image quality. In contrast, some antibody-based agents can show higher retention in the liver and spleen. mdpi.com

Table 1: Biodistribution of DOTA-Conjugated Imaging Agents in Preclinical Models

This table presents representative biodistribution data for various DOTA-based radiotracers in different tissues at specific time points post-injection (%ID/g).

| Compound | Model | Blood | Liver | Kidneys | Tumor | Time Point |

| [¹⁷⁷Lu]Lu-PSMA-617 researchgate.net | LNCaP Xenografts | 0.02 ± 0.01 | 0.12 ± 0.03 | 2.13 ± 1.36 | 16.4 ± 4.5 | 24 h |

| [⁶⁷Ga]Ga-DOTA-CCK-66 nih.gov | AR42J Xenografts | 0.61 ± 0.07 | 0.31 ± 0.02 | 2.51 ± 0.49 | 19.4 ± 3.5 | 1 h |

| ⁶⁴Cu-DOTA-Ab-LND nih.gov | CEA+ Xenografts | - | ~8 | - | ~40 | 46 h |

Tumor Accumulation

A primary goal of a targeted imaging agent is high and specific accumulation within the tumor. This is quantified during biodistribution studies by measuring the %ID/g in tumor tissue. High tumor uptake is indicative of the agent's affinity for its molecular target and its ability to effectively reach and be retained by the tumor cells.

Preclinical studies have demonstrated significant tumor accumulation for various DOTA-based agents. For example, a ⁶⁸Ga-labeled DOTA-minigastrin analog achieved a tumor uptake of approximately 3% ID/g. nih.gov More advanced agents have shown even higher accumulation; the [⁶⁷Ga]Ga-DOTA-CCK-66 tracer, which features a PEG3 linker similar to that in this compound, exhibited a very high tumor uptake of 19.4 ± 3.5 %ID/g in a model of cholecystokinin-2 receptor (CCK-2R) expressing tumors. nih.gov In another study focusing on prostate-specific membrane antigen (PSMA), the lutetium-177 (B1209992) labeled agent PSMA-617 showed tumor accumulation of 16.4 ± 4.5 %ID/g at 24 hours post-injection. researchgate.net Furthermore, a pre-targeting strategy utilizing an antibody with azide (B81097) chemistry and a ⁶⁴Cu-labeled tracer resulted in a tumor uptake of 6.7 ± 1.7 %ID/g as early as 1 hour post-injection. researchgate.net

Table 2: Tumor Accumulation of DOTA-Based Imaging Agents

This table summarizes the tumor uptake values reported for different DOTA-conjugated radiopharmaceuticals in preclinical cancer models, presented as the percentage of injected dose per gram (%ID/g).

| Imaging Agent | Target | Tumor Model | Tumor Uptake (%ID/g) | Time Point |

| ⁶⁸Ga-DOTA-cyclo-MG nih.gov | CCK-2R | AR42J Xenograft | ~3 | - |

| [⁶⁷Ga]Ga-DOTA-CCK-66 nih.gov | CCK-2R | AR42J Xenograft | 19.4 ± 3.5 | 1 h |

| [¹⁷⁷Lu]Lu-PSMA-617 researchgate.net | PSMA | LNCaP Xenograft | 16.4 ± 4.5 | 24 h |

| ⁶⁴Cu-Tz-SarAr (Pretargeted) researchgate.net | A33 Antigen | SW1222 Xenograft | 6.7 ± 1.7 | 1 h |

| ⁶⁴Cu-DOTA-Ab-LND nih.gov | CEA | CEA+ Xenograft | ~40 | 46 h |

Image Contrast

High image contrast, which allows for clear delineation of the tumor from surrounding healthy tissue, is the ultimate goal of a diagnostic imaging agent. Contrast is a direct consequence of high tumor accumulation and low background signal (i.e., low uptake in non-target tissues). It is often quantified by calculating tumor-to-background ratios, such as tumor-to-muscle or tumor-to-blood ratios, using data from either biodistribution studies or region-of-interest (ROI) analysis of PET or SPECT images.

The favorable pharmacokinetic properties conferred by moieties like PEG linkers often lead to excellent image contrast. The DOTA-conjugated PSMA inhibitor PSMA-617, for example, demonstrated exceptionally high tumor-to-background ratios at 24 hours post-injection, with a tumor-to-blood ratio of 1,058 and a tumor-to-muscle ratio of 529. researchgate.net A pretargeted imaging approach using azide-alkyne click chemistry also yielded high-contrast images, achieving a tumor-to-muscle ratio of 21.5 ± 5.6 at 24 hours. researchgate.net These high ratios are crucial for detecting small metastatic lesions and accurately defining the extent of the disease.

Table 3: Image Contrast Ratios for DOTA-Based Imaging Agents

This table highlights the imaging contrast achieved by various DOTA-based agents, presented as tumor-to-background ratios at specified time points.

| Imaging Agent | Ratio Type | Ratio Value | Time Point |

| [¹⁷⁷Lu]Lu-PSMA-617 researchgate.net | Tumor-to-Blood | 1,058 | 24 h |

| [¹⁷⁷Lu]Lu-PSMA-617 researchgate.net | Tumor-to-Muscle | 529 | 24 h |

| ⁶⁴Cu-Tz-SarAr (Pretargeted) researchgate.net | Tumor-to-Muscle | 21.5 ± 5.6 | 24 h |

| Zr-labeled C4 Antibody mdpi.com | Tumor-to-Blood | ~1.6 | 48 h |

Targeting Ligand Conjugation and Receptor Specificity

Design and Synthesis of Receptor-Specific Targeting Ligands for DOTA-PEG3-C2-azide Conjugation

The design of receptor-specific targeting ligands often begins with known peptide sequences or small molecules that have a natural affinity for the target receptor. For instance, octreotide (B344500) and its analogues are well-established ligands for SSTRs, which are often overexpressed in neuroendocrine tumors. nih.govnih.gov Similarly, urea-based inhibitors are known to bind with high affinity to PSMA, a validated marker for prostate cancer. plos.orgresearchgate.net For targeting HER2, peptides have been designed and modified for enhanced binding. nih.govmdpi.com The Arg-Gly-Asp (RGD) peptide sequence is a well-known motif for targeting integrins, which play a crucial role in tumor angiogenesis. nih.gov FAPα, a serine protease, is targeted using inhibitor-based molecules. d-nb.info

The synthesis of these targeting ligands often involves solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of amino acids to create a desired peptide sequence. nih.gov Modifications can be introduced during or after synthesis to incorporate functionalities for conjugation. The azide (B81097) group on "this compound" allows for its conjugation to ligands containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, or to ligands with other compatible reactive groups. researchgate.net Alternatively, the DOTA chelator can be conjugated to the targeting ligand through amide bond formation. nih.gov The PEG3 linker in "this compound" serves as a spacer to improve the pharmacokinetic properties of the final conjugate. mdpi.com

For example, the synthesis of a DOTA-conjugated octreotide analogue might involve synthesizing the peptide on a solid support, followed by the coupling of the DOTA chelator to the N-terminus of the peptide. nih.govresearchgate.net Similarly, for PSMA-targeted ligands, a urea-based core structure is synthesized and then coupled to the DOTA-PEG moiety. nih.gov The design of these conjugates is modular, allowing for the combination of different targeting moieties, linkers, and chelators to optimize performance for specific applications. mdpi.com

In Vitro Characterization of Receptor Binding Affinities

Once the this compound conjugate is synthesized, its ability to bind to the target receptor is assessed through in vitro binding assays. These assays are crucial for determining the binding affinity, typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). A lower IC50 or Ki value indicates a higher binding affinity.

Competitive binding assays are commonly used to determine these values. In these experiments, cells that express the target receptor are incubated with a radiolabeled ligand known to bind to the receptor. The this compound conjugate is then added at increasing concentrations to compete with the radiolabeled ligand for binding to the receptor. The concentration of the conjugate that displaces 50% of the radiolabeled ligand is the IC50 value.

For example, the binding affinity of a Ga-labeled PSMA-targeted radiotracer was determined using a competitive binding assay with LNCaP prostate cancer cells, which express PSMA. nih.gov The IC50 values for two different PEGylated tracers were found to be in the nanomolar range, indicating high affinity for PSMA. nih.gov Similarly, the binding affinity of a FAPα-targeted ligand was determined by its ability to inhibit the enzymatic activity of recombinant human FAPα, with an IC50 value also in the nanomolar range. nih.gov

| Target Receptor | Ligand/Tracer | Cell Line/Method | Binding Affinity (IC50/Ki) | Reference |

|---|---|---|---|---|

| PSMA | [68Ga]Ga-PP4-WD | LNCaP cells | 8.06 ± 0.91 nM | nih.gov |

| PSMA | [68Ga]Ga-PP8-WD | LNCaP cells | 6.13 ± 0.79 nM | nih.gov |

| PSMA | PSMA-617 | LNCaP cells (Ki) | 2.34 ± 2.94 nM | nih.gov |

| FAPα | RPS-309 | rhFAPα inhibition | 7.3 ± 1.4 nM | nih.gov |

Investigation of Cellular Uptake and Internalization Mechanisms of Conjugates

The effectiveness of a targeted therapeutic or imaging agent depends not only on its ability to bind to a receptor but also on its subsequent cellular uptake and internalization. Understanding these mechanisms is crucial for optimizing the design of this compound conjugates.

Cellular uptake studies are typically performed using cell lines that overexpress the target receptor. The cells are incubated with the radiolabeled conjugate for various time points, after which the amount of radioactivity associated with the cells is measured. This provides a quantitative measure of cellular uptake. To determine if the uptake is receptor-mediated, blocking experiments are often conducted. In these experiments, the cells are pre-incubated with an excess of a non-radiolabeled ligand that binds to the same receptor. A significant reduction in the uptake of the radiolabeled conjugate in the presence of the blocking agent indicates that the uptake is specific to the target receptor.

The primary mechanism for the internalization of many receptor-bound ligands is endocytosis. aau.dk This process involves the engulfment of the ligand-receptor complex by the cell membrane, forming a vesicle that is then transported into the cell. There are several types of endocytosis, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. aau.dknih.gov The specific pathway can influence the intracellular fate of the conjugate and its therapeutic or diagnostic efficacy.

Studies have shown that both radiolabeled PSMA-targeted and HER2-targeted peptides exhibit significant and specific uptake into cancer cells expressing the respective receptors. nih.govnih.govmdpi.com For instance, the cellular uptake of a PEGylated PSMA dimer was significantly higher than that of the monomer, suggesting that multimerization can enhance internalization. mdpi.com The internalization of a 64Cu-labeled bombesin (B8815690) analogue into PC-3 cells increased over time, indicating a time-dependent uptake process. nih.gov

Impact of PEG Linker Characteristics on Targeting Efficacy and Pharmacokinetic Profiles

The polyethylene (B3416737) glycol (PEG) linker plays a pivotal role in modulating the properties of this compound conjugates. The length and structure of the PEG chain can significantly influence the conjugate's solubility, stability, circulation time, and ultimately, its targeting efficacy and pharmacokinetic profile. koreascience.kr

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmaceutical properties of various agents. uzh.ch In the context of DOTA-conjugated ligands, the PEG linker can:

Improve Pharmacokinetics: By increasing the hydrodynamic size of the conjugate, the PEG linker can reduce its clearance by the kidneys, leading to a longer circulation half-life in the bloodstream. mdpi.comnih.gov This prolonged circulation time allows for greater accumulation of the conjugate at the tumor site.

Enhance Tumor Uptake: The extended circulation time and improved stability provided by the PEG linker can lead to increased tumor uptake and better tumor-to-background contrast in imaging studies. mdpi.comresearchgate.net

Reduce Non-specific Binding: The hydrophilic nature of the PEG linker can help to minimize non-specific binding to other tissues and proteins, thereby reducing background signal and potential side effects. researchgate.net

Optimize Targeting Efficacy: The length of the PEG linker can be optimized to provide the ideal distance between the targeting ligand and the DOTA chelator, ensuring that neither component interferes with the function of the other. The size of the PEG spacer can impact tumor penetration, with smaller linkers sometimes leading to better tumor accumulation. eradivir.com

Research has demonstrated that varying the size of the PEG linker can have a size-dependent effect on the pharmacokinetic properties of PSMA inhibitors. nih.gov Similarly, the introduction of a PEG linker in a diabody conjugate significantly decreased kidney uptake and increased tumor uptake. nih.govresearchgate.net The covalent conjugation of PEG can enhance the chemical and biological stability of peptides and proteins. mdpi.com

Theranostic Agent Design and Preclinical Research Leveraging Dota Peg3 C2 Azide

Fundamental Concepts of Theranostics in Targeted Radionuclide Therapy

Theranostics represents a paradigm shift in medicine, moving towards a more personalized approach to treatment. It integrates diagnostic imaging and therapy into a single platform, allowing for the simultaneous or sequential diagnosis and treatment of diseases, particularly cancer. openmedscience.comnih.gov The core principle of theranostics is "what you see is what you treat," meaning that the same molecular target is used for both imaging and delivering therapy. nih.gov

Targeted radionuclide therapy (TRT) is a key component of the theranostic approach. imrpress.com It utilizes radiopharmaceuticals, which consist of a radioactive isotope (radionuclide) attached to a targeting molecule, such as a peptide or antibody. openmedscience.com This targeting molecule is designed to specifically bind to receptors or antigens that are overexpressed on the surface of cancer cells. nih.gov

The process begins with a diagnostic scan, typically using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.gov For this, a diagnostic radionuclide, which emits gamma rays or positrons, is attached to the targeting molecule. The resulting images reveal the location and extent of the disease by showing where the radiopharmaceutical has accumulated. nih.gov This allows for patient selection, ensuring that only individuals whose tumors express the specific target will receive the therapy. nih.gov

Once a patient is deemed a suitable candidate, a therapeutic radionuclide is swapped for the diagnostic one on the same targeting molecule. nih.gov Therapeutic radionuclides emit particle radiation, such as beta or alpha particles, which deposit high energy in the immediate vicinity of the cancer cells, leading to their destruction while minimizing damage to surrounding healthy tissues. nih.gov

A crucial element in this system is the chelator, a molecule that securely binds the radionuclide to the targeting molecule. vectorlabs.com DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used chelator in theranostics due to its ability to form highly stable complexes with a variety of radionuclides. nih.govtcichemicals.com Its rigid macrocyclic structure ensures that the radiometal remains firmly attached to the targeting molecule as it travels through the body to the tumor site. nih.gov

The evolution of theranostics has been driven by advancements in radionuclide production, the development of more specific targeting molecules, and a deeper understanding of tumor biology. imrpress.com This approach has already shown significant clinical impact in the management of various cancers, including neuroendocrine tumors and prostate cancer. snmjournals.org

| Key Component | Function | Example |

| Targeting Molecule | Binds to specific receptors on cancer cells | Peptides, Antibodies |

| Radionuclide | Emits radiation for imaging or therapy | Gallium-68 (diagnostic), Lutetium-177 (B1209992) (therapeutic) |

| Chelator | Securely links the radionuclide to the targeting molecule | DOTA |

| Imaging Modality | Visualizes the distribution of the radiopharmaceutical | PET, SPECT |

Conjugation of DOTA-PEG3-C2-azide to Therapeutic Radiometals (e.g., Lutetium-177)

The creation of a theranostic agent involves the precise chemical linking, or conjugation, of its various components. In the case of this compound, this bifunctional chelator is designed for stable attachment to both a targeting biomolecule and a therapeutic radiometal. The DOTA macrocycle is the essential component for securely holding the radiometal. nih.gov

Lutetium-177 (¹⁷⁷Lu) is a preferred therapeutic radiometal in targeted radionuclide therapy. Its appeal lies in its favorable decay characteristics, which include the emission of both beta particles for therapy and gamma photons that allow for simultaneous imaging (scintigraphy).

The conjugation process typically involves several key steps:

Activation of the Targeting Molecule: The targeting biomolecule, often a peptide or antibody, is prepared to react with the this compound linker. The azide (B81097) group on the linker allows for a specific type of chemical reaction known as "click chemistry," which is highly efficient and occurs under mild conditions, preserving the integrity of the biomolecule.

Conjugation Reaction: The this compound is then reacted with the activated targeting molecule. The PEG3 (polyethylene glycol) spacer in the linker provides flexibility and can improve the solubility and pharmacokinetic properties of the final conjugate.

Purification: Following the conjugation reaction, the resulting DOTA-PEG3-C2-biomolecule conjugate is purified to remove any unreacted components.

Radiolabeling: The purified conjugate is then incubated with a solution containing the therapeutic radiometal, such as Lutetium-177 chloride. The DOTA cage encapsulates the ¹⁷⁷Lu ion, forming a highly stable complex. This radiolabeling step is often performed under controlled temperature and pH conditions to ensure high efficiency. nih.gov

The stability of the DOTA-¹⁷⁷Lu complex is paramount for the safety and efficacy of the theranostic agent. The rigid structure of the DOTA macrocycle prevents the release of the radiometal in vivo, which could otherwise lead to off-target radiation damage to healthy tissues. nih.gov

The resulting radiolabeled conjugate, for instance, ¹⁷⁷Lu-DOTA-PEG3-C2-biomolecule, is then ready for preclinical evaluation. The specific biomolecule will guide the agent to the tumor cells, where the beta emissions from ¹⁷⁷Lu can exert their therapeutic effect.

| Component | Role in Conjugation |

| DOTA | Macrocyclic chelator that securely binds the therapeutic radiometal (e.g., ¹⁷⁷Lu). nih.gov |

| PEG3 | A short polyethylene (B3416737) glycol spacer that can enhance solubility and flexibility. |

| C2-azide | A functional group that allows for efficient and specific "click chemistry" conjugation to a targeting biomolecule. |

| Lutetium-177 | The therapeutic radiometal that is chelated by DOTA. |

Synergistic Integration of Diagnostic and Therapeutic Modalities

The use of this compound exemplifies the powerful synergy achieved by integrating diagnostic and therapeutic capabilities within a single molecular platform. This integration is a cornerstone of the theranostic approach, enabling a highly personalized and targeted cancer treatment strategy. mdpi.com

The versatility of the DOTA chelator is central to this synergy. DOTA can stably chelate a range of radiometals, including both diagnostic and therapeutic isotopes. novoprolabs.com This allows for the creation of a "theranostic pair." For diagnosis, a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga) can be chelated by the DOTA moiety of the this compound conjugate. The resulting ⁶⁸Ga-labeled agent can then be visualized using PET imaging to map the location and density of the target receptors on tumors. intheranostics.commdpi.com

This diagnostic imaging step provides critical information for treatment planning. It confirms that the patient's tumor expresses the target and is therefore likely to respond to the corresponding therapy. nih.gov It also allows for an assessment of the extent of the disease and can be used to calculate the radiation dose that will be delivered to the tumor and other organs.

Following the diagnostic scan, the therapeutic agent is administered. This agent is identical to the diagnostic one in terms of the targeting molecule and the this compound linker, but it carries a therapeutic radionuclide, such as Lutetium-177 (¹⁷⁷Lu). mdpi.com Because the targeting vehicle is the same, the therapeutic agent will have the same biodistribution as the diagnostic agent, ensuring that the therapy is delivered to the sites identified by the initial scan.

The benefits of this integrated approach are numerous:

Patient Selection: Only patients whose tumors show significant uptake of the diagnostic agent are selected for therapy, avoiding ineffective treatment in non-responders. nih.gov

Personalized Dosimetry: The diagnostic images can be used to estimate the radiation dose that will be delivered to the tumor and healthy organs, allowing for a more personalized treatment plan. accscience.com

Treatment Monitoring: The diagnostic agent can be used to monitor the response to therapy over time. A decrease in uptake can indicate a positive response to treatment. nih.gov

The development of theranostic pairs, such as ⁶⁸Ga-DOTATATE for imaging and ¹⁷⁷Lu-DOTATATE for therapy in neuroendocrine tumors, has demonstrated the clinical success of this synergistic approach. nih.gov These agents, which both utilize a DOTA chelator, have significantly improved outcomes for patients with these tumors. thno.org

| Modality | Radionuclide Example | Purpose |

| Diagnostic | Gallium-68 (⁶⁸Ga) | PET imaging for patient selection, staging, and dosimetry. intheranostics.commdpi.com |

| Therapeutic | Lutetium-177 (¹⁷⁷Lu) | Targeted delivery of beta particle radiation to tumor cells. nih.gov |

Preclinical Validation Strategies for Theranostic Constructs

Before a new theranostic agent, such as one incorporating this compound, can be used in humans, it must undergo rigorous preclinical validation. This process involves a series of in vitro and in vivo studies designed to assess its stability, targeting affinity, and therapeutic efficacy.

In Vitro Studies:

The initial validation steps are performed in a laboratory setting using cell cultures. These studies aim to:

Determine Receptor Binding Affinity: The ability of the theranostic agent to bind to its specific target receptor on cancer cells is quantified. High binding affinity is crucial for effective tumor targeting.

Evaluate Cellular Uptake and Internalization: Studies are conducted to measure how well the agent is taken up by and internalized into the target cancer cells. This is important for radionuclides that exert their therapeutic effect from within the cell.

Assess Cytotoxicity: The ability of the therapeutic version of the construct (e.g., labeled with ¹⁷⁷Lu) to kill cancer cells is evaluated.

In Vivo Studies:

Once the in vitro characteristics are deemed favorable, the theranostic construct is evaluated in animal models, typically mice or rats, that have been implanted with human tumors (xenografts). These studies provide insights into how the agent behaves in a whole-body system. Key aspects of in vivo validation include:

Biodistribution Studies: The distribution of the radiolabeled agent throughout the body is determined at various time points after injection. This helps to assess tumor uptake as well as accumulation in healthy organs, which is important for predicting potential side effects.

Pharmacokinetics: The rate at which the agent is absorbed, distributed, metabolized, and excreted is studied. A favorable pharmacokinetic profile involves high tumor uptake and rapid clearance from non-target tissues.

In Vivo Imaging: The diagnostic version of the construct (e.g., labeled with ⁶⁸Ga) is used to perform PET or SPECT imaging in the animal models. This provides a visual confirmation of tumor targeting and can be used to correlate imaging signals with actual tissue distribution.

Therapeutic Efficacy Studies: The therapeutic version of the construct (e.g., labeled with ¹⁷⁷Lu) is administered to tumor-bearing animals, and its ability to inhibit tumor growth or shrink tumors is monitored over time.

Toxicity Studies: The potential toxic effects of the theranostic agent on healthy tissues are carefully evaluated.

The data gathered from these preclinical studies are essential for establishing the proof-of-concept for a new theranostic agent and for obtaining regulatory approval to proceed with clinical trials in humans. nih.gov

| Validation Stage | Key Parameters Assessed |

| In Vitro | Radiochemical stability, receptor binding affinity, cellular uptake, cytotoxicity. |

| In Vivo | Biodistribution, pharmacokinetics, imaging characteristics, therapeutic efficacy, toxicity. |

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |

| PEG | Polyethylene glycol |

| This compound | 1-(4-azidobutyl)-4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane |

| ¹⁷⁷Lu | Lutetium-177 |

| ⁶⁸Ga | Gallium-68 |

| ⁶⁸Ga-DOTATATE | Gallium-68 labeled DOTA-(Tyr3)-octreotate |

| ¹⁷⁷Lu-DOTATATE | Lutetium-177 labeled DOTA-(Tyr3)-octreotate |

| ¹⁷⁷Lu-PSMA-617 | Lutetium-177 labeled Glu-urea-Lys(Ahx)-HBED-CC |

| ⁶⁸Ga-PSMA-11 | Gallium-68 labeled Glu-urea-Lys(Ahx)-HBED-CC |

Advancements in PROTAC Development: The Role of this compound in Targeted Protein Degradation Studies

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and physicochemical properties. This article focuses on the chemical compound “this compound” and its potential role in the development and study of PROTACs.

Future Research Directions and Emerging Paradigms in Dota Peg3 C2 Azide Chemistry

Development of Multimodal Imaging Probes

The development of multimodal imaging probes represents a significant leap forward in diagnostic medicine, enabling the acquisition of complementary data from different imaging technologies using a single contrast agent. DOTA-based chelators are central to the creation of hybrid PET/MRI and SPECT/MRI agents. These probes are engineered to combine the high sensitivity and functional information of positron emission tomography (PET) with the superior spatial resolution and soft-tissue contrast of magnetic resonance imaging (MRI). nih.govnih.gov

One common strategy involves conjugating DOTA, for chelation of PET isotopes like Gallium-68 (⁶⁸Ga), to nanoparticle platforms that also serve as MRI contrast agents. For instance, dextran-coated iron oxide nanoparticles have been functionalized with DOTA to chelate ⁶⁴Cu, creating a PET/MRI probe designed to target activated macrophages in atherosclerotic plaques. nih.gov Similarly, polysiloxane nanoparticles under 5 nm, functionalized with gadolinium-DOTA for MRI contrast, have been developed with additional free chelators to bind PET isotopes like ⁶⁸Ga or ⁶⁴Cu. nih.gov These AGuIX® nanoparticles have shown potential for passive tumor targeting and enable dual PET/MRI visualization. nih.gov

Another approach involves creating complex molecular scaffolds. Researchers have designed dendritic structures with a 1,4,7-triazacyclononane-N,N′,N″-triacetic acid (NOTA) core for selectively chelating ⁶⁸Ga and multiple branching DOTA units for chelating Gadolinium (Gd³⁺), creating a stable, targeted dual-modality probe. acs.org This design allows for the attachment of targeting vectors, such as RGD peptides, to direct the probe to specific biological targets like integrin αvβ3-positive tumors. acs.orgaustinpublishinggroup.com The combination of PET's quantitative ability and MRI's anatomical detail in a single scan can provide a more comprehensive understanding of disease states, as demonstrated in the staging of neuroendocrine tumors using ⁶⁸Ga-DOTA-TOC PET/MRI. ucsf.edu

| Probe Platform | Imaging Modalities | Core Components | Targeting Principle | Reference |

|---|---|---|---|---|

| MDIO-(64)Cu-DOTA | PET/MRI | Dextran-coated iron oxide nanoparticles, DOTA | Scavenger receptor type A on activated macrophages | nih.gov |

| AGuIX® Nanoparticles | PET/MRI | Polysiloxane-gadolinium matrix, DOTAGA/NODAGA | Passive tumor targeting (Enhanced Permeability and Retention effect) | nih.gov |

| NOTA-DOTA Dendritic Scaffold | PET/MRI or SPECT/MRI | NOTA core, branching DOTA units, targeting peptides (e.g., RGD) | Receptor-specific targeting (e.g., integrin αvβ3) | acs.org |

Exploration of Stimuli-Responsive Conjugates

A frontier in bioconjugate design is the development of stimuli-responsive systems that can be activated by specific conditions within the biological microenvironment. These "smart" probes are designed to change their properties, such as signal intensity or cellular uptake, in response to triggers like pH, enzyme activity, or redox potential, which are often dysregulated in disease states. This approach aims to enhance target specificity and reduce background signal.

While much of the research in this area is nascent, the principles are being actively explored. For example, enzyme-responsive linkers have been incorporated into DOTA-containing conjugates. A study demonstrated a biodegradable polyHPMA copolymer-Gd(iii) conjugate where an enzyme-sensitive GFLG linker was introduced into the polymer backbone. nih.gov This design allows the high-molecular-weight conjugate to be broken down into smaller, renally-clearable segments upon encountering specific enzymes, a principle that could be adapted for radiolabeled DOTA conjugates to modify their pharmacokinetic profiles in response to the tumor microenvironment.

Other research has focused on redox-responsive systems, particularly for drug delivery. Nanocomposites have been synthesized with doxorubicin conjugated via a disulfide linkage, which is cleaved in the presence of high intracellular concentrations of glutathione (GSH), a common feature of the tumor microenvironment. mdpi.com The integration of such redox-sensitive linkers into DOTA-PEG3-C2-azide based systems could enable the targeted release of radiotherapeutics or the activation of an imaging signal specifically within tumor cells. These bioresponsive small molecule carriers hold promise for creating radiopharmaceuticals that can sense and report on specific aspects of their microenvironment, such as oxidative stress. acs.org

Integration of Computational Design and Artificial Intelligence in Bioconjugate Development

Advancements in Automated Radiosynthesis and High-Throughput Screening

The short half-life of common PET isotopes like ⁶⁸Ga (68 minutes) necessitates rapid and efficient on-site radiosynthesis. nih.gov Recent advancements have focused on automating this process to ensure reproducibility, increase yields, and enhance safety by minimizing radiation exposure to personnel. Cassette-based automated synthesis modules and microfluidic devices are at the forefront of this technological shift.

Microfluidic radiochemistry platforms offer a "dose-on-demand" capability, combining all steps of tracer production—including radionuclide concentration, precursor mixing, reaction, and purification—onto a compact chip. nih.govwustl.edu Studies have demonstrated the reliable synthesis of ⁶⁸Ga-labeled DOTA-peptides like [⁶⁸Ga]Ga-PSMA-11 and [⁶⁸Ga]Ga-FAPI-46 using these systems. nih.govnih.gov These microfluidic approaches significantly reduce the required amount of expensive peptide precursors (2-3 times less than conventional methods), shorten synthesis times to around 12-30 minutes, and achieve high radiochemical yields and purity. nih.govwustl.edu Automated modules like the iPHASE MultiSyn have also been successfully implemented for the routine clinical production of agents such as [⁶⁸Ga]Ga-DOTA-CP04. researchgate.net

Complementing automated synthesis is the development of high-throughput screening (HTS) platforms. These systems can rapidly evaluate new chemical reactions and perform bioassays on small-scale synthesized compounds. nih.gov By combining liquid handling robotics with advanced analytical techniques like desorption electrospray ionization mass spectrometry (DESI-MS), researchers can screen large libraries of potential bioconjugates for reactivity and biological activity at a rate of more than one sample per second. nih.gov This allows for the rapid optimization of conjugation conditions and the identification of lead candidates from a large pool of possibilities, accelerating the preclinical development of novel this compound based probes.

| Method | Platform Example | Typical Synthesis Time | Key Advantages | Reference |

|---|---|---|---|---|

| Manual Synthesis | N/A | Variable | Flexible for research & development | mdpi.com |

| Automated Cassette Module | iPHASE MultiSyn, FASTlab | ~30-35 minutes | High reproducibility, GMP-compliant, reduced radiation dose to operator | researchgate.netmdpi.com |

| Microfluidic Chip | PDMS-based custom chips, iMiDEV™ | ~12-30 minutes | Dose-on-demand, low precursor consumption, reduced cost, compact | nih.govnih.govwustl.edu |

Expansion of Bioorthogonal Chemistry Beyond Traditional Click Reactions

While the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions are the cornerstones of "click chemistry," the field of bioorthogonal chemistry is continually expanding to include new reactions with unique advantages. wikipedia.orgacs.orgnih.gov For radiopharmaceutical development, particularly for in vivo pretargeting strategies, alternative ligations that offer faster kinetics and different reactivity profiles are highly sought after.

One of the most promising alternatives is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained alkene, typically a trans-cyclooctene (TCO). tue.nlsnmjournals.org This reaction is exceptionally fast and proceeds without a catalyst, making it ideal for in vivo applications where rapid conjugation is required. researchgate.net In a pretargeting approach, a TCO-modified antibody is administered first and allowed to accumulate at the tumor site. After unbound antibody has cleared from circulation, a much smaller, rapidly clearing DOTA-tetrazine probe labeled with a radionuclide (e.g., ¹⁷⁷Lu or ⁶⁸Ga) is injected. snmjournals.orgnih.gov The DOTA-tetrazine then rapidly "clicks" with the TCO-antibody at the tumor, leading to a high concentration of radioactivity at the target and minimizing exposure to healthy tissues. snmjournals.orgresearchgate.net

This IEDDA-based strategy has been shown to significantly improve tumor-to-blood ratios and could allow for an 8-fold higher tumor radiation dose compared to directly labeled antibodies. snmjournals.org The development of various DOTA-tetrazine probes, including those labeled with ¹¹¹In, ¹⁷⁷Lu, and ⁶⁸Ga, highlights the versatility of this approach for both SPECT and PET imaging, as well as for targeted radionuclide therapy. nih.govsonar.ch This expansion beyond traditional click chemistry provides a more diverse toolkit for chemists to design sophisticated, multi-step targeting and imaging strategies. nih.gov

Q & A

Basic Research Questions

Q. What are the structural components of DOTA-PEG3-C2-azide, and what roles do they play in chemical and biological applications?

- Answer : The molecule consists of three key components:

- DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator that binds metal ions (e.g., Gd³⁺, ⁶⁴Cu²⁺, ⁶⁸Ga³⁺) with high stability, enabling applications in radiochemistry and imaging .

- PEG3 (triethylene glycol): Enhances water solubility, reduces immunogenicity, and improves biocompatibility. The PEG spacer also minimizes steric hindrance during conjugation .

- Azide (-N₃) : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific bioconjugation, a cornerstone of click chemistry .

Q. How is this compound synthesized, and what purity standards are critical for research applications?

- Answer : Synthesis typically involves:

Functionalization of DOTA with a PEG3 spacer via carbodiimide-mediated coupling (e.g., EDC/NHS).

Introduction of the azide group through nucleophilic substitution or amidation.

- Purity : ≥95% (HPLC) is required to avoid side reactions in downstream applications. Impurities from incomplete PEGylation or residual solvents can compromise reproducibility .

Q. What are the primary applications of this compound in radiopharmaceutical research?

- Answer : Key uses include:

- Radiolabeling : Chelation of isotopes (⁶⁴Cu, ⁶⁸Ga) for positron emission tomography (PET) imaging. Optimize pH (5.5–6.5) and temperature (37°C) during labeling to maximize radiochemical yield (>90%) .

- Biotargeting : Conjugation to antibodies or peptides via click chemistry for tumor-specific imaging .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for CuAAC-mediated bioconjugation using this compound?

- Answer : Critical parameters include:

- Catalyst : Use Cu(I) (e.g., TBTA ligand) to enhance reaction rate and reduce copper-induced toxicity.

- Molar Ratio : 1:1.2 (azide:alkyne) minimizes unreacted starting material.

- Solvent : Aqueous buffers (PBS, pH 7.4) with 10–20% DMSO improve solubility of hydrophobic alkyne partners .

Q. What experimental strategies are used to resolve contradictions in metal-chelation stability data for this compound complexes?

- Answer : Contradictions may arise from:

- pH Variability : DOTA’s chelation capacity is pH-dependent; use buffered systems (e.g., MES for pH 5–7) to standardize conditions .

- Competing Ligands : Trace metals in buffers (e.g., Ca²⁺) can interfere. Pre-treat buffers with Chelex resin .

Q. How can multi-variable experimental designs improve the development of this compound-based imaging probes?

- Answer : Use factorial designs to evaluate:

- Variables : PEG chain length, chelator:ligand ratio, and isotope type.

- Responses : Radiochemical yield, in vivo stability, and target-to-background ratio.

Q. What analytical techniques are essential for characterizing this compound-drug conjugates?

- Answer : Combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.